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molecular formula C10H8N4 B8651618 7-(Azidomethyl)quinoline CAS No. 773092-53-8

7-(Azidomethyl)quinoline

Cat. No. B8651618
M. Wt: 184.20 g/mol
InChI Key: PKJSLEKHGKOBEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08076345B2

Procedure details

A mixture of quinolin-7-ylmethanol (1.2 g, 7.2 mmol) and diphenylphosphonic azide (3.8 mL, 17 mmol) was dissolved in toluene (20 mL) and methylene chloride (6 mL). The mixture was cooled to 0° C. and neat 1,8-diazabicyclo[5.4.0]undec-7-ene (2.6 mL, 17 mmol) was added. The reaction was stirred for 30 minutes at 0° C. and then reacted at room temperature for 2 h. The mixture was diluted with CH2Cl2 (100 mL) and washed with water (100 mL×2). The organic layer was concentrated in vacuo and purified by silica gel chromatography (0-100% EtOAc/hexane) to afford a colorless oil.
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
diphenylphosphonic azide
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([CH2:11]O)[CH:9]=2)[CH:4]=[CH:3][CH:2]=1.C1C=CC(OP(OC2C=CC=CC=2)([N:22]=[N+:23]=[N-:24])=O)=CC=1.N12CCCN=C1CCCCC2>C1(C)C=CC=CC=1.C(Cl)Cl>[N:22]([CH2:11][C:8]1[CH:9]=[C:10]2[C:5]([CH:4]=[CH:3][CH:2]=[N:1]2)=[CH:6][CH:7]=1)=[N+:23]=[N-:24]

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
N1=CC=CC2=CC=C(C=C12)CO
Name
diphenylphosphonic azide
Quantity
3.8 mL
Type
reactant
Smiles
C1=CC=C(C=C1)OP(=O)(N=[N+]=[N-])OC2=CC=CC=C2
Step Two
Name
Quantity
2.6 mL
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
6 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 30 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at room temperature for 2 h
Duration
2 h
WASH
Type
WASH
Details
washed with water (100 mL×2)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (0-100% EtOAc/hexane)
CUSTOM
Type
CUSTOM
Details
to afford a colorless oil

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
N(=[N+]=[N-])CC1=CC=C2C=CC=NC2=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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